REACTION_CXSMILES
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[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH:10]=[CH2:11])[N:3]=1.C(C1C=CC(C#N)=CN=1)C>>[CH2:10]([C:4]1[N:3]=[C:2]([CH3:1])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])[CH3:11]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)C1=C(C#N)C=CC(=N1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |